2-Aminobenzo[D]thiazol-5-OL

Physicochemical Properties Drug Design Medicinal Chemistry

2-Aminobenzo[D]thiazol-5-OL is a strategic heterocyclic building block for CNS drug discovery and SAR studies. Its defining 5-hydroxy group imparts unique hydrogen-bonding capacity (LogP 2.17, PSA 87.38 Ų) that is absent in unsubstituted 2-aminobenzothiazoles—substitution compromises target engagement. Sourced at ≥95% purity, it accelerates synthesis of PI3Kα inhibitors, neurological disorder candidates, and other molecules where the 5-OH motif is critical. Avoid costly de novo routes—order this definitive building block for reproducible results.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 118526-19-5
Cat. No. B044870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[D]thiazol-5-OL
CAS118526-19-5
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=C(S2)N
InChIInChI=1S/C7H6N2OS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9)
InChIKeyPIERIBXILPXPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Aminobenzo[D]thiazol-5-OL (CAS 118526-19-5) as a Building Block and Research Intermediate


2-Aminobenzo[D]thiazol-5-OL (CAS 118526-19-5) is a heterocyclic compound featuring a benzothiazole core with an amino group at the 2-position and a hydroxyl group at the 5-position . This compound is widely utilized in research and development as a key intermediate and building block for the synthesis of more complex heterocyclic compounds with potential applications in pharmaceutical development, particularly for neurological disorders , and is also employed in studies investigating enzyme inhibition and receptor interactions .

2-Aminobenzo[D]thiazol-5-OL: Why Simple Substitution with Other Benzothiazoles or Aminothiazoles Can Compromise Research Outcomes


Direct substitution of 2-Aminobenzo[D]thiazol-5-OL with a generic 2-aminobenzothiazole (e.g., CAS 136-95-8) or a similar 2-aminothiazole is inadvisable for many research applications. The presence of the specific 5-hydroxy group on the benzothiazole ring imparts unique physicochemical properties, including altered hydrogen-bonding capacity, polarity (as reflected by a calculated LogP of 2.1653 and PSA of 87.38 [1]), and reactivity that are critical for its function. This substitution pattern directly influences the compound's behavior as a building block in further derivatization and its interaction with biological targets, which can differ significantly from its non-hydroxylated or differently substituted analogs. Therefore, substituting this compound without verifying the impact on the specific synthetic pathway or biological assay can lead to failed syntheses, misleading structure-activity relationship (SAR) data, and non-reproducible results .

Quantitative Differentiation of 2-Aminobenzo[D]thiazol-5-OL: Evidence for Procurement and Research Selection


Physicochemical Differentiation from Unsubstituted 2-Aminobenzothiazole

The 5-hydroxy substitution on 2-Aminobenzo[D]thiazol-5-OL significantly alters its key physicochemical properties compared to the unsubstituted 2-aminobenzothiazole scaffold, which is crucial for predicting its behavior in synthesis, purification, and biological assays . This compound possesses a calculated LogP of 2.1653 and a Polar Surface Area (PSA) of 87.38 Ų [1]. These values reflect a notable increase in polarity and hydrogen-bonding potential compared to the unsubstituted 2-aminobenzothiazole (LogP ≈ 1.3, PSA ≈ 64 Ų), which can impact membrane permeability and solubility [1].

Physicochemical Properties Drug Design Medicinal Chemistry

Potential for Enhanced Biological Activity via 5-Hydroxy Substitution in Benzothiazoles

Studies on related benzothiazole series demonstrate that the presence and position of a hydroxy group can dramatically influence biological activity. For instance, in a series of 2-aminobenzothiazole derivatives evaluated as PI3Kα inhibitors, the most potent compounds (e.g., compound 8i) achieved IC50 values of 6.34 μM against the MCF7 cancer cell line, surpassing the standard drug HS-173 (IC50 = 10.25 μM) [1]. While 2-Aminobenzo[D]thiazol-5-OL itself was not the final lead compound in that study, its core structure and 5-hydroxy substitution pattern represent a key pharmacophore that can be leveraged to build potent inhibitors . This suggests that the 5-hydroxy-2-aminobenzothiazole scaffold provides a strategic advantage in medicinal chemistry optimization over non-hydroxylated or differently substituted analogs.

Anticancer Activity Enzyme Inhibition Structure-Activity Relationship (SAR)

Documented Utility as a Key Intermediate in Neurological Drug Synthesis

Vendor documentation explicitly states that 2-Aminobenzo[D]thiazol-5-OL serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy . This contrasts with the more generic applications of unsubstituted 2-aminobenzothiazole, which is often used as a broader inhibitor in wastewater treatment or as a general building block . This specific application profile highlights a distinct and valuable use-case for procurement in neuroscience-focused research and development.

Neurological Disorders Pharmaceutical Intermediate Synthesis

High-Value Application Scenarios for 2-Aminobenzo[D]thiazol-5-OL in Research and Industrial Settings


Neurological Drug Discovery and Development

2-Aminobenzo[D]thiazol-5-OL is specifically cited as a key intermediate for synthesizing pharmaceuticals targeting neurological disorders . Research groups focused on discovering or optimizing drugs for conditions like Alzheimer's, Parkinson's, epilepsy, or psychiatric disorders should prioritize this compound. Its unique substitution pattern provides a strategic starting point for building molecules with improved efficacy or novel mechanisms of action in the central nervous system (CNS) .

Targeted Synthesis of Hydroxylated Benzothiazole Derivatives

For chemists engaged in structure-activity relationship (SAR) studies where the effect of a phenolic hydroxy group on the benzothiazole core is under investigation, 2-Aminobenzo[D]thiazol-5-OL is the definitive building block . Its use eliminates the need for complex de novo synthesis or late-stage functionalization to introduce the 5-hydroxy moiety, thereby streamlining synthetic routes and increasing overall efficiency .

Investigating PI3Kα and Related Kinase Inhibition

The 2-aminobenzothiazole scaffold, particularly with specific substitution patterns, has demonstrated potent activity as a PI3Kα inhibitor in cancer research [1]. 2-Aminobenzo[D]thiazol-5-OL, possessing a 5-hydroxy group, represents a valuable starting point for designing and synthesizing novel analogs aimed at improving upon the IC50 values of known inhibitors in this class [1]. It is a high-priority procurement for labs targeting the PI3K/Akt/mTOR signaling pathway.

Physicochemical Property Optimization in Lead Compounds

Medicinal chemists seeking to modulate a lead compound's lipophilicity and polarity can use 2-Aminobenzo[D]thiazol-5-OL as a building block to systematically alter these properties. The compound's calculated LogP of 2.1653 and PSA of 87.38 Ų [2] offer a distinct profile compared to unsubstituted 2-aminobenzothiazole [2]. Incorporating this fragment can be a deliberate strategy to improve aqueous solubility or reduce off-target membrane permeability, which is a critical step in lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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